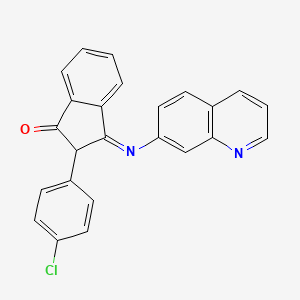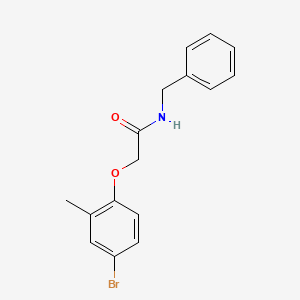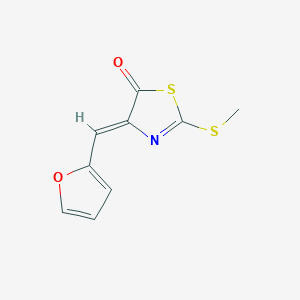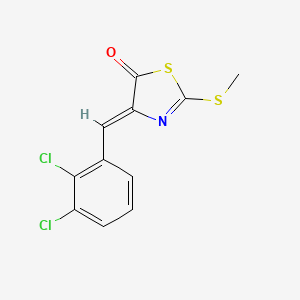![molecular formula C10H9ClN4O2S2 B4888016 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chloro-2-hydroxyphenyl)acetamide](/img/structure/B4888016.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chloro-2-hydroxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chloro-2-hydroxyphenyl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
准备方法
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chloro-2-hydroxyphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps :
Starting Materials: Amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and may require specific catalysts to enhance the yield and purity of the final product.
化学反应分析
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chloro-2-hydroxyphenyl)acetamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups, using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has shown potential as an enzyme inhibitor, particularly urease, which is crucial for the survival of certain bacteria.
Medicine: The compound has been evaluated for its antimicrobial, anti-inflammatory, and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cells.
Industry: Due to its unique chemical properties, the compound is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chloro-2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways :
Enzyme Inhibition: The compound acts as an inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, the compound disrupts the survival mechanism of certain bacteria, such as Helicobacter pylori.
Molecular Targets: The compound interacts with the active site of the urease enzyme, forming stable complexes that prevent the enzyme from functioning properly.
Pathways Involved: The inhibition of urease leads to a decrease in ammonia production, which is essential for the survival of certain bacteria in acidic environments.
相似化合物的比较
属性
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chloro-2-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2S2/c11-5-1-2-6(7(16)3-5)13-8(17)4-18-10-15-14-9(12)19-10/h1-3,16H,4H2,(H2,12,14)(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFSIAHNJXBMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)NC(=O)CSC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4887933.png)
![N-[2-(4-CHLOROPHENYL)ETHYL]-2-[N-(2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B4887937.png)

![N-allyl-2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B4887949.png)
![2-(2-chlorophenyl)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B4887954.png)
![2-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]-5-phenyl-4H-pyrazol-3-one](/img/structure/B4887966.png)
![N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4887971.png)
![2-(2-furyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B4887973.png)

![2-{4-METHOXY-3-[(PYRIDIN-2-YLSULFANYL)METHYL]PHENYL}-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B4887992.png)
![N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4887999.png)

![2-Methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B4888017.png)

